molecular formula C17H10N2O8 B14212578 4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- CAS No. 596108-63-3

4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo-

Katalognummer: B14212578
CAS-Nummer: 596108-63-3
Molekulargewicht: 370.3 g/mol
InChI-Schlüssel: UYXZNFARLDHOHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- typically involves multi-step organic reactions. Common starting materials include substituted benzaldehydes and nitrophenyl acetic acids. The synthesis may involve:

    Condensation Reactions: Combining benzaldehyde derivatives with nitrophenyl acetic acids under acidic or basic conditions.

    Cyclization: Formation of the benzopyran ring through intramolecular cyclization.

    Nitration: Introduction of nitro groups using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of nitro groups would yield amino derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- involves interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways.

    Antioxidant Activity: Scavenging of free radicals to prevent oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Coumarins: Similar benzopyran derivatives known for their anticoagulant properties.

    Flavonoids: Another class of benzopyran derivatives with diverse biological activities.

Uniqueness

4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Eigenschaften

CAS-Nummer

596108-63-3

Molekularformel

C17H10N2O8

Molekulargewicht

370.3 g/mol

IUPAC-Name

2-[3-nitro-2-(3-nitrophenyl)-4-oxochromen-8-yl]acetic acid

InChI

InChI=1S/C17H10N2O8/c20-13(21)8-10-4-2-6-12-15(22)14(19(25)26)17(27-16(10)12)9-3-1-5-11(7-9)18(23)24/h1-7H,8H2,(H,20,21)

InChI-Schlüssel

UYXZNFARLDHOHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.